![molecular formula C14H11N3O2 B1442381 3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-19-8](/img/structure/B1442381.png)
3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Overview
Description
“3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid”, often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involving “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” and similar compounds often involve multistep synthetic routes . For example, 3-amino-2-benzyl [1,2,4]triazolo [4,3- a ]pyrimidinium chlorides undergo the Dimroth rearrangement with the formation of 2-amino [1,2,4]triazolo [1,5- a ]-pyrimidines .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Derivatives : 3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid derivatives are synthesized through various methods. For example, 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines can be obtained from pyridines and N-(phenylsulfonyl)benzohydrazonoyl chloride, with good yields observed in the presence of oxidizing agents like chloranil (Ito, Kakehi, Matsuno, & Yoshida, 1980). Another example involves the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with acids leading to derivatives of triazolopyridines (Danagulyan, Sahakyan, & Panosyan, 2012).
Chemical Structure Analysis : Studies on the molecular structure of these compounds, such as the synthesis of mesoionic triazolopyridine derivatives, reveal insights into the chemical properties and reactions of these molecules. The structural analysis often involves the study of how substituents affect the overall molecular configuration (Saito & Shimizu, 1977).
Potential Biological Activities
Antimicrobial Properties : Some derivatives of 3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid have been studied for their potential antimicrobial activities. Research has shown that certain heterocyclic compounds in this category exhibit inhibitory effects against various bacteria and fungi (Patel & Patel, 2015).
Anticancer Activities : Compounds derived from this acid have also been explored for their potential anticancer properties. For example, the synthesis of 1,4-bis(6-aryl-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-3-yl)benzene derivatives has been linked to inhibitory activity against various cancer cell lines, indicating a possible application in cancer research and treatment (Ding & Li, 2011).
Mechanism of Action
Triazole compounds, including “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid”, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
properties
IUPAC Name |
3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-7-4-8-17-12(15-16-13(11)17)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMANWOAWWFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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